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molecular formula C14H20ClNO2 B8771153 L-threo-Methylphenidate hydrochloride CAS No. 29419-95-2

L-threo-Methylphenidate hydrochloride

Cat. No. B8771153
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-QNTKWALQSA-N
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Patent
US08202537B2

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,306 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,306 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202537B2

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:4].Cl>O>[CH3:1][O:2][C:3]([CH:5]([CH:12]1[NH:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2.Cl
Name
Quantity
8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slowly adding 1,306 g of AMBERLITE™
ADDITION
Type
ADDITION
Details
The dispersion was mixed for 4 hours and upon completion
Duration
4 h
CUSTOM
Type
CUSTOM
Details
before decanting the supernatant
CUSTOM
Type
CUSTOM
Details
The wet resin complex was then dried in a VWR™ convection oven
ADDITION
Type
ADDITION
Details
EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
CUSTOM
Type
CUSTOM
Details
to form a uniform mass
CUSTOM
Type
CUSTOM
Details
again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%
CUSTOM
Type
CUSTOM
Details
The dried granules were then milled through a 40 mesh screen

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C=1C=CC=CC1)C2CCCCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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